molecular formula C19H18N4OS B2738823 1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 1311879-40-9

1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B2738823
CAS No.: 1311879-40-9
M. Wt: 350.44
InChI Key: IDCVDRIZMJFIAK-UHFFFAOYSA-N
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Description

1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and an ethanone group

Preparation Methods

The synthesis of 1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenylpyrazole.

    Introduction of the Thiophene Ring: The next step involves the reaction of 3-methyl-1-phenylpyrazole with thiophene-2-carbaldehyde under acidic conditions to form the intermediate compound.

    Formation of the Dihydropyrazole Ring: The intermediate compound is then reacted with hydrazine hydrate to form the dihydropyrazole ring.

    Final Step: The final step involves the acetylation of the dihydropyrazole intermediate to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, using reagents such as halogens or alkylating agents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    3-Methyl-1-phenylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the thiophene and ethanone groups.

    Thiophene-2-carbaldehyde: A thiophene derivative that shares the thiophene ring but lacks the pyrazole and ethanone groups.

    1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A compound with a similar structure but lacking the thiophene and dihydropyrazole rings.

The uniqueness of this compound lies in its combination of the pyrazole, thiophene, and ethanone groups, which contribute to its diverse chemical and biological properties.

Biological Activity

The compound 1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

C19H17N3S\text{C}_{19}\text{H}_{17}\text{N}_3\text{S}

This structure includes a bipyrazole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The bipyrazole structure in this compound enhances its interaction with cellular targets involved in cancer progression. In vitro studies have shown that derivatives of bipyrazoles can induce apoptosis in cancer cell lines such as H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) through multiple mechanisms including inhibition of anti-apoptotic proteins and modulation of cell cycle regulators .

Table 1: Anticancer Activity of Bipyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1H460<5Apoptosis induction
2A549<5Cell cycle arrest
3HT-29<5Inhibition of Bcl-2

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Table 2: COX Inhibition by Bipyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
13050
22045
31055

Antimicrobial Properties

The antimicrobial activity of the bipyrazole derivatives has been explored against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, notably COX enzymes.
  • Antimicrobial Action : The compound disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival.

Case Studies

A notable case study investigated a series of bipyrazole derivatives for their anticancer effects on various human cancer cell lines. The study found that modifications to the bipyrazole structure significantly influenced anticancer efficacy and selectivity towards tumor cells compared to normal cells .

Properties

IUPAC Name

1-[3-(3-methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-13-17(11-22(20-13)16-6-4-3-5-7-16)19-10-18(15-8-9-25-12-15)21-23(19)14(2)24/h3-9,11-12,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCVDRIZMJFIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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